molecular formula C7H16ClNO2 B2755246 methyl (3S)-3-aminohexanoate hydrochloride CAS No. 2173637-82-4

methyl (3S)-3-aminohexanoate hydrochloride

Cat. No. B2755246
CAS RN: 2173637-82-4
M. Wt: 181.66
InChI Key: ZEBVZQNVLRNQEM-RGMNGODLSA-N
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Description

Methyl (3S)-3-aminohexanoate hydrochloride is a chemical compound that is commonly used in scientific research. It is a derivative of lysine and is used in the synthesis of polypeptides and proteins. This compound has a wide range of applications in the field of biochemistry and is commonly used in laboratory experiments.

Scientific Research Applications

  • Thermosensitive Properties in Biomedical Applications : Uslu et al. (2017) investigated phosphazene derivatives bearing amino acid ester groups, including methyl 6-aminohexanoate hydrochloride. They found these compounds show concentration-dependent lower critical solution temperatures (LCSTs) around body temperature, which is significant for biomedical applications, particularly as these compounds degrade into harmless products like amino acids and ammonium salts (Uslu et al., 2017).

  • Role in Synthesis of Methyl α-L-Ristosaminide Hydrochloride : Bongini et al. (1983) conducted a study focusing on the synthesis of methyl α-L-ristosaminide hydrochloride, a process involving methyl 3-aminohexanoate hydrochloride. Their work highlights the compound's role in the synthesis of complex organic structures (Bongini et al., 1983).

  • Enantioselective Synthesis for Pregabalin : Burk et al. (2003) developed an enantioselective synthesis method for (S)-(+)-3-aminomethyl-5-methylhexanoic acid, a compound closely related to methyl (3S)-3-aminohexanoate hydrochloride, which is a key step in producing Pregabalin, an important pharmaceutical compound (Burk et al., 2003).

  • Applications in Chemical Engineering : Ali et al. (2017) synthesized a novel functionalized resin containing hydrophilic motifs of aminomethylphosphonate and hydrophobic pendant of 6-(biphenyl-4-yloxy)hexyl, showcasing the potential application of similar compounds in chemical engineering and environmental management (Ali et al., 2017).

  • Role in the Synthesis of Amino Acid Methyl Esters : Li and Sha (2008) developed a method for preparing amino acid methyl ester hydrochlorides, including this compound. This process is significant for synthesizing a wide range of natural and non-natural amino acids (Li & Sha, 2008).

  • Biochemical and Pharmacological Research : Ensari et al. (2020) reported on the whole-cell catalysis using engineered enzymes for the biosynthesis of hydroxy- and keto-fatty acid methyl esters, demonstrating the importance of compounds like this compound in biochemical and pharmacological research (Ensari et al., 2020).

properties

IUPAC Name

methyl (3S)-3-aminohexanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c1-3-4-6(8)5-7(9)10-2;/h6H,3-5,8H2,1-2H3;1H/t6-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEBVZQNVLRNQEM-RGMNGODLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CC(=O)OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H](CC(=O)OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2173637-82-4
Record name methyl (3S)-3-aminohexanoate hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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